Bicyclo[3.2.0]heptan-6-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
bicyclo[3.2.0]heptan-6-ol |
InChI |
InChI=1S/C7H12O/c8-7-4-5-2-1-3-6(5)7/h5-8H,1-4H2 |
InChI Key |
UEZSSDXFZQQQDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C2C1)O |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 3.2.0 Heptan 6 Ol and Analogous Bicyclo 3.2.0 Heptane Structures
Strategies for the Formation of the Bicyclo[3.2.0]heptane Core
The construction of the bicyclo[3.2.0]heptane skeleton is central to the synthesis of this class of compounds. Methodologies to achieve this core structure are diverse, ranging from photochemical and thermal cycloadditions to modern cyclization techniques.
Photochemical [2+2] cycloaddition is a powerful and frequently employed method for synthesizing the bicyclo[3.2.0]heptane framework. researchgate.netacs.org This approach involves the light-induced reaction of two double bonds to form a cyclobutane (B1203170) ring. A common strategy is the intramolecular photocycloaddition of a diene, which can form the fused bicyclic system in a single step. arkat-usa.org For instance, the irradiation of a 1,6-diene embedded in a sugar derivative using a copper(I) catalyst can lead to a highly functionalized bicyclo[3.2.0]heptane derivative in a stereocontrolled manner. researchgate.net
Another well-documented route is the intermolecular [2+2] cycloaddition between a cyclopentenone derivative and an alkene. For example, the photochemical reaction of 2-cyclopenten-1-one (B42074) with vinyl acetate (B1210297) is a key step in assembling the bicyclic framework, which can then be further modified to introduce desired functionalities. Similarly, the reaction of 4-hydroxycyclopent-2-enone derivatives with ethylene (B1197577) or acetylene (B1199291) can produce functionalized bicyclo[3.2.0]heptanes, although stereoselectivity and yields can be moderate. researchgate.net
Recent advancements have focused on organophotoredox-catalyzed [2+2] photocycloadditions. mdpi.comnih.gov These methods often utilize a photocatalyst, such as Eosin Y, under visible light irradiation to promote the reaction. mdpi.comnih.gov This approach has been successfully applied to the synthesis of highly substituted bicyclo[3.2.0]heptanes from aryl bis-enone derivatives. mdpi.comnih.gov
Thermal [2+2] cycloaddition offers an alternative to photochemical methods for the formation of the bicyclo[3.2.0]heptane core. researchgate.net One notable example involves the reaction of a ketene (B1206846) with cyclopentadiene (B3395910). For instance, phthalimidoketene, generated in situ from N-phthaloyl glycine, reacts with cyclopentadiene to afford a bicyclo[3.2.0]heptane adduct in good yield. arkat-usa.org Similarly, the cycloaddition of dichloroketene (B1203229) to cyclopentene (B43876) produces a 7,7-dichlorobicyclo[3.2.0]heptan-6-one, which can be subsequently dehalogenated to the parent ketone.
Cycloisomerization reactions of enynes and polyenes provide another powerful thermal route. taltech.ee Gold(I)-catalyzed cycloisomerization of amide- or ester-tethered 1,6-enynes can produce bicyclo[3.2.0]hept-6-en-2-ones under mild conditions. acs.org Ruthenium and platinum catalysts have also been shown to be effective for the [2+2]-cyclization of allenenes, yielding bicyclo[3.2.0]heptanes with high diastereoselectivity. taltech.ee
Ring-closing metathesis (RCM) has emerged as a versatile tool for the synthesis of various cyclic and bicyclic systems, including the bicyclo[3.2.0]heptane framework. For instance, the Grubbs-II catalyst has been used in a combined ring-closing carbonyl-olefin metathesis and ring-closing olefin metathesis protocol to synthesize unsaturated carbocyclic compounds, which can include the bicyclo[3.2.0]heptene ring system. mdpi.com
A notable application of RCM is the annulation of a five-membered ring onto a pre-existing bicyclo[3.2.0]heptane derivative. This strategy involves the metathesis of vicinal substituents on the five-membered ring of the bicyclo[3.2.0]heptane core to form a new fused ring. ias.ac.in Furthermore, RCM has been employed in the synthesis of bicyclic lactone building blocks, demonstrating its utility in constructing complex molecular architectures containing the bicyclo[3.2.0]heptane motif. researchgate.net
Stereoselective and Enantioselective Synthesis of Bicyclo[3.2.0]heptan-6-ol and its Stereoisomers
The biological activity of bicyclo[3.2.0]heptane derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance.
The diastereoselective reduction of a bicyclo[3.2.0]heptan-6-one precursor is a common and effective strategy for the synthesis of specific stereoisomers of this compound. The choice of reducing agent plays a crucial role in determining the stereochemical outcome of the reaction. For example, the selective reduction of bicyclo[3.2.0]hept-6-en-3-one with lithium aluminum hydride or L-Selectride can produce the corresponding endo-bicyclo[3.2.0]hept-6-en-3-ol almost exclusively. arkat-usa.org
In another instance, the reduction of a bicyclic ketone with sodium borohydride (B1222165) has been shown to proceed with high stereoselectivity, with the hydride attacking from the less hindered exo face of the molecule. arkat-usa.org This approach allows for the controlled formation of a specific diastereomer of the resulting alcohol. Biocatalytic reductions using whole-cell preparations of fungi and yeasts have also been employed for the stereoselective reduction of bicyclo[3.2.0]hept-2-en-6-one and its derivatives, often yielding alcohols with high enantiomeric excess. mdpi.comcapes.gov.br
Table 1: Diastereoselective Reduction of Bicyclo[3.2.0]heptan-6-one Analogs
| Starting Material | Reducing Agent | Major Product | Reference |
| Bicyclo[3.2.0]hept-6-en-3-one | Lithium aluminum hydride | endo-Bicyclo[3.2.0]hept-6-en-3-ol | arkat-usa.org |
| Bicyclo[3.2.0]hept-6-en-3-one | L-Selectride | endo-Bicyclo[3.2.0]hept-6-en-3-ol | arkat-usa.org |
| 7-Phthalimidobicyclo[3.2.0]hept-2-en-6-one | Sodium borohydride | exo-7-Phthalimido-bicyclo[3.2.0]hept-2-en-6-ol | arkat-usa.org |
| (rac)-Bicyclo[3.2.0]hept-2-en-6-one | Mortierella ramanniana | (1S,5R,6S)-Bicyclo[3.2.0]hept-2-en-6-ol | nih.gov |
The use of chiral auxiliaries and asymmetric catalysis represents a powerful approach to the enantioselective synthesis of this compound and its derivatives. Chiral auxiliaries can be temporarily incorporated into the substrate to direct the stereochemical course of a reaction, after which they are removed. For example, chiral oxazolidinone auxiliaries have been successfully employed in the organophotoredox-catalyzed [2+2] photocycloaddition of aryl bis-enone derivatives to produce enantioenriched bicyclo[3.2.0]heptanes. mdpi.comresearchgate.net
Asymmetric catalysis, on the other hand, utilizes a chiral catalyst to generate an enantiomerically enriched product from a prochiral substrate. Copper(I)-catalyzed intramolecular [2+2] photocycloaddition of a 1,6-diene has been used in the enantiospecific synthesis of both enantiomers of grandisol (B1216609), a natural product containing a bicyclo[3.2.0]heptane core. acs.orgacs.org More recently, palladium-catalyzed C-H activation and C-C cleavage processes using mono-N-protected amino acid (MPAA) ligands have been developed for the diastereoselective synthesis of arylated bicyclo[3.2.0]heptane lactones. rsc.org
The resolution of racemic mixtures is another important technique for obtaining enantiomerically pure bicyclo[3.2.0]heptane derivatives. For instance, racemic 7-aminobicyclo[3.2.0]hept-2-en-6-ol can be resolved using L-aspartic acid to access the desired enantiomer in high enantiomeric excess. arkat-usa.org
Functional Group Interconversions and Derivatization at the C-6 Position of this compound
The oxidation of the secondary alcohol at the C-6 position of the bicyclo[3.2.0]heptane skeleton to the corresponding ketone, bicyclo[3.2.0]heptan-6-one, is a fundamental transformation. This conversion can be accomplished using both chemical reagents and biocatalytic methods.
A standard chemical method for this oxidation involves the use of chromium-based reagents. For example, spiro[bicyclo[3.2.0]heptane-2,2'- nih.govrsc.orgdioxolan]-6-ol can be oxidized to the corresponding ketone, spiro[bicyclo[3.2.0]heptane-2,2'- nih.govrsc.orgdioxolan]-6-one, using chromium trioxide (CrO₃) and pyridine (B92270) in an anhydrous dichloromethane (B109758) solvent. arkat-usa.org This procedure, known as the Collins oxidation or a variation thereof, is effective for converting the alcohol to the ketone, with a reported yield of 85%. arkat-usa.org
Biocatalytic oxidation presents a milder and often more selective alternative. As mentioned previously, the kinetic resolution of racemic bicyclo[3.2.0]heptanols can be achieved through enantioselective oxidation. In this context, one enantiomer of the alcohol is converted to the ketone while the other remains largely unreacted. For instance, growing cultures or cell-free extracts of microorganisms containing alcohol dehydrogenases can perform this transformation. mdpi.com The biooxidation of (rac)-6-endo-bicyclo[3.2.0]hept-2-en-6-ol with immobilized cells of Bacillus stearothermophilus in heptane (B126788) selectively oxidizes one enantiomer to yield optically pure (1S,5R)-bicyclo[3.2.0]hept-2-en-6-one. mdpi.com This demonstrates that the enzymatic approach not only achieves the desired functional group transformation but can also impart high stereoselectivity. mdpi.com
Table 2: Selected Methods for the Oxidation of this compound Derivatives
| Substrate | Reagent/Catalyst | Product | Yield (%) | Ref |
|---|---|---|---|---|
| Spiro[bicyclo[3.2.0]heptane-2,2'- nih.govrsc.orgdioxolan]-6-ol | CrO₃, Pyridine, CH₂Cl₂ | Spiro[bicyclo[3.2.0]heptane-2,2'- nih.govrsc.orgdioxolan]-6-one | 85 | arkat-usa.org |
| (rac)-6-endo-Bicyclo[3.2.0]hept-2-en-6-ol | Bacillus stearothermophilus (immobilized cells) | (1S,5R)-Bicyclo[3.2.0]hept-2-en-6-one | 49 | mdpi.com |
This compound and its derivatives can be synthesized directly through the reduction of the corresponding C-6 ketone. The choice of reducing agent can influence the stereochemical outcome of the reaction, yielding either the endo or exo alcohol.
A common and effective method for this reduction is the use of metal hydrides. For example, bicyclo[3.2.0]hept-6-en-3-one can be selectively reduced to endo-bicyclo[3.2.0]hept-6-en-3-ol using lithium aluminum hydride (LiAlH₄). arkat-usa.org This reaction shows a high degree of diastereoselectivity, with the hydride attacking the carbonyl group from the less sterically hindered face of the bicyclic system. The use of an even bulkier reducing agent, L-Selectride (lithium tri-sec-butylborohydride), can further enhance the selectivity, affording the endo epimer almost exclusively. arkat-usa.org Similarly, the acetate derivative of this compound can be prepared and subsequently hydrolyzed to the alcohol. Spiro[bicyclo[3.2.0]heptane-2,2'- nih.govrsc.orgdioxolan]-6-ol was synthesized from its acetate by reduction with LiAlH₄ in diethyl ether. arkat-usa.org
Another synthetic route involves the intramolecular cyclization of acyclic precursors. For instance, a bicyclo[3.2.0]heptanol derivative, a key intermediate in the total synthesis of ouabain, was prepared from a bromovinyl ketone precursor via a metal-halogen exchange followed by an intramolecular cyclization. taltech.ee Furthermore, stable prostacyclin analogues have been synthesized from 2,3-disubstituted bicyclo[3.2.0]heptan-6-ones, where the initial ketone is a precursor to more complex alcohol-containing targets. rsc.org
The hydroxyl group at the C-6 position, or elsewhere on the bicyclo[3.2.0]heptane framework, can also be introduced through molecular rearrangements or ring-opening reactions of suitable precursors. These methods often lead to complex and highly functionalized structures.
One example involves an acid-catalyzed oxidative rearrangement. Under acidic conditions, a derivative such as 6-phenylthis compound can undergo a rearrangement to form different products, showcasing the reactivity of the alcohol in the presence of acid. vulcanchem.com Pinacol-type rearrangements of functionalized bicyclo[3.2.0]heptane systems, catalyzed by acid, can also lead to the formation of new structures with repositioned hydroxyl groups, often with high regioselectivity. researchgate.net
More recently, palladium-catalyzed C(sp³)–H activation and C–C cleavage cascades have been developed to synthesize bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. rsc.orgrsc.org These lactones are versatile intermediates. For example, the reduction of the lactone and ester functionalities within these scaffolds can lead to the formation of oxobicyclo[3.2.0]heptane structures, which are closely related to the target alcohol. rsc.orgrsc.org Furthermore, the ring-opening of these bicyclic lactones can generate highly substituted cyclobutane derivatives, which can serve as precursors for the synthesis of bicyclo[3.2.0]heptanols through subsequent synthetic manipulations. rsc.orgrsc.org For instance, the ring-opening of a bicyclo[3.2.0]heptane lactone can yield a trisubstituted cyclobutane, which could potentially be cyclized to form the desired bicyclic alcohol. rsc.org
Stereochemical Analysis and Conformational Investigations
Elucidation of Absolute and Relative Stereochemistry of Bicyclo[3.2.0]heptan-6-ol Derivatives
Determining the precise spatial arrangement of atoms in derivatives of this compound is fundamental. Researchers employ a suite of advanced analytical techniques to unravel both the relative and absolute stereochemistry of these molecules.
Single-crystal X-ray crystallography stands as a definitive method for the unambiguous determination of molecular structure in the solid state. This technique has been instrumental in confirming the absolute configuration of various bicyclo[3.2.0]heptane derivatives.
In one study, the stereoselective synthesis of highly substituted bicyclo[3.2.0]heptanes was achieved via a photocycloaddition reaction. mdpi.com To confirm the absolute configuration of the resulting products, a pure sample of one derivative, (1S,5R,6R,7S)-9a, was crystallized and analyzed by single-crystal X-ray diffraction. mdpi.com The analysis unequivocally established its absolute configuration. mdpi.com This technique has also been used to confirm the formation of the endo isomer as the major product in other synthetic routes. arkat-usa.org
Furthermore, X-ray crystallography has been employed to study conformationally locked bicyclo[3.2.0]heptane structures. The analysis of syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids revealed that despite different substituent orientations and crystal packing, the bicyclic core consistently adopts a boat-like conformation. nih.gov The absolute configuration of the nonacylated enantiomer of an oxabicyclo[3.2.0]heptane derivative was also determined by single-crystal X-ray analysis following enzymatic kinetic resolution. researchgate.net
Table 1: Representative X-ray Crystallography Data for a Bicyclo[3.2.0]heptane Derivative This table is a representative example based on typical data reported in crystallographic studies.
| Parameter | Value |
|---|---|
| Compound | (1S,5R,6R,7S)-9a |
| Formula | C₂₄H₂₃NO₅ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 15.789 |
| V (ų) | 1993.4 |
| Z | 4 |
| Method | Single-crystal X-ray diffraction |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of molecules in solution. For bicyclo[3.2.0]heptane systems, ¹H-NMR is particularly valuable.
The analysis of proton-proton coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments are primary methods for stereochemical assignment. arkat-usa.orgresearchgate.net For instance, the relative configuration of the nonacylated enantiomer of an oxabicyclo[3.2.0]heptane derivative was determined by analyzing the ¹H-NMR coupling constants. mdpi.com Similarly, NMR NOE experiments have been used to confirm the formation of the endo isomer as the major product in cycloaddition reactions. arkat-usa.org
However, a complete analysis of the entire spin system is often necessary for a reliable assignment, as using a single coupling constant can be misleading. researchgate.net A study on endo-2-hydroxy-bicyclo[3.2.0]heptan-6-one and its derivatives highlighted that a thorough examination of all ¹H-NMR parameters is crucial for accurate configurational and conformational descriptions. researchgate.net It has also been noted that in some cases, NOE data alone may not be sufficient to definitively assign the absolute configuration. researchgate.net
Table 2: Illustrative ¹H-NMR Data for a this compound Derivative This table presents hypothetical data to illustrate how NMR is used for stereochemical analysis.
| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Key NOE Correlations |
|---|---|---|---|
| H-6 (CH-OH) | 4.25 (dt) | J = 7.8, 5.9 | H-5, H-7exo |
| H-5 (bridgehead) | 2.81 (m) | - | H-1, H-6 |
| H-1 (bridgehead) | 2.79 (m) | - | H-5, H-2 |
| H-7exo | 2.11 (dd) | J = 13.7, 7.1 | H-6, H-1 |
Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful technique for determining the absolute configuration of chiral molecules. It has been successfully applied to bicyclo[3.2.0]heptane derivatives.
CD spectroscopy is particularly effective for establishing the absolute configuration of the bridgehead carbon atom (C-5) in bicyclic β-lactams that feature the bicyclo[3.2.0]heptane framework. researchgate.net In another example, the absolute stereochemistry of a series of bicyclo[3.2.0]heptan-3-ones was assigned using circular dichroism after chromatographic separation of their dicobalthexacarbonyl complexes. nih.gov
The combination of experimental CD spectra with quantum chemical calculations can provide a high level of confidence in stereochemical assignments. researchgate.netscispace.com This chemoenzymatic approach has been used for the assignment of absolute configuration in optically active 4-hydroxy-5-alkylcyclopent-2-en-1-one derivatives, which are structurally related to the bicyclo[3.2.0]heptane system. scispace.com However, the utility of electronic circular dichroism (ECD) can be limited in some cases. One study found that ECD data did not provide sufficient discrimination to distinguish between two possible stereoisomers of a particular epoxide derived from a substituted 4-vinyl-1-azabicyclo[3.2.0]hept-3-en-7-one. researchgate.net In that specific case, vibrational circular dichroism (VCD) was able to provide a confident assignment. researchgate.net
Conformational Preferences and Dynamics of this compound
The bicyclo[3.2.0]heptane skeleton, composed of a fused five-membered and four-membered ring, is not planar and exists in specific preferred conformations. Understanding these preferences is key to predicting its chemical behavior.
Studies combining gas-phase electron diffraction and molecular mechanics (MM2) calculations on the related bicyclo[3.2.0]heptan-6-one have shown that the molecule predominantly adopts an endo (boat) conformation for the five-membered ring, accounting for over 99% of the population at room temperature. This preference is attributed to reduced Pitzer strain in the boat form compared to the alternative exo (envelope) conformation. The four-membered ring in this system remains essentially planar.
This intrinsic preference for a boat-like conformation is a robust feature of the bicyclo[3.2.0]heptane core and is largely unaffected by various substitution patterns. nih.gov X-ray diffraction studies on disubstituted derivatives have confirmed that the bicyclic core maintains this conformation, effectively creating a conformationally locked system. nih.gov
¹H-NMR studies provide further insight into the conformation in solution. Analysis of coupling constants in derivatives such as endo-2-hydroxy-bicyclo[3.2.0]heptan-6-one suggests that the five-membered ring exists in a twist (T) conformation. researchgate.net
Table 3: Summary of Conformational Analysis of the Bicyclo[3.2.0]heptane System
| Technique | Compound Studied | Key Finding | Reference |
|---|---|---|---|
| Electron Diffraction & MM2 | Bicyclo[3.2.0]heptan-6-one | Five-membered ring prefers an endo (boat) conformation (>99%). | |
| X-ray Crystallography | 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids | Bicyclic core adopts a stable boat-like conformation, largely unaffected by substituents. | nih.gov |
Influence of Substituents on Stereochemical Outcomes in Bicyclo[3.2.0]heptane Reactions
Substituents on the bicyclo[3.2.0]heptane ring can exert significant control over the stereochemical course of chemical reactions. This influence can be due to steric hindrance, electronic effects, or the ability to direct incoming reagents.
The stereoselectivity of reactions is often dictated by the direction of approach of a reagent, which is typically from the less sterically hindered exo face of the bicyclic system. For example, the selective hydride reduction of the ketone in 7-phthalimidobicyclo[3.2.0]hept-2-en-6-one occurs from the less hindered exo face. arkat-usa.org
However, the nature and position of substituents can lead to more complex outcomes. In the acid-catalyzed ring cleavage of epoxides derived from bicyclo[3.2.0]hept-2-en-6-one, the conformational preferences of the intermediate, influenced by substituents, dictate the selectivity of the reaction. rsc.org Similarly, the regioselectivity of bromine addition to the related 2-oxabicyclo[3.3.0]oct-6-en-3-one system is dependent on the configuration of substituents at the C-4 position. rsc.org
Bulky substituents, particularly at the C-7 position adjacent to the bridgehead, can have a profound impact. It has been observed that such substituents can overcome and even reverse the usual conformational preferences dictated by the bridgehead carbons, which is consistent with Prelog's rule. researchgate.net This demonstrates that careful placement of substituents can be a powerful strategy for controlling stereochemical outcomes in reactions involving the bicyclo[3.2.0]heptane framework.
Computational and Theoretical Chemistry Studies of Bicyclo 3.2.0 Heptan 6 Ol Systems
Density Functional Theory (DFT) and Ab Initio Calculations on Bicyclo[3.2.0]heptane Structures
Density Functional Theory (DFT) and ab initio calculations are cornerstones for investigating the fundamental properties of bicyclo[3.2.0]heptane systems. smolecule.com These computational approaches are routinely used to optimize molecular geometries, determine the relative energies of different conformations, and understand the electronic structure. smolecule.com
Theoretical studies have revealed that the bicyclo[3.2.0]heptane core possesses a notable conformational rigidity. The most stable conformation is generally the endo form, where the five-membered ring adopts an envelope shape and the four-membered ring is also puckered. stackexchange.com This endo conformation, which exhibits C_s symmetry, is energetically favored over the exo form. stackexchange.com High-level calculations, such as DLPNO-CCSD(T), have been employed to determine the energies of various conformers, showing a significant energy gap between the most stable endo form and less stable twisted conformations. stackexchange.com
The integration of computational chemistry has been crucial in guiding synthetic strategies by providing insights into conformational preferences and reactivity patterns, allowing for a more rational design of synthetic targets. smolecule.com Various levels of theory have been applied to study these systems, each offering a balance of computational cost and accuracy.
Table 1: Examples of Computational Methods Applied to Bicyclo[3.2.0]heptane Systems
| Computational Method | Application | Reference |
| DLPNO-CCSD(T)/def2-TZVP | Calculation of conformer energies and geometries. | stackexchange.com |
| BLYP/6-31G | Full optimization of isomer structures and transition states. | nih.gov |
| DFT (General) | Elucidation of reaction mechanisms and stereoselectivity. | mdpi.com |
| Ab Initio Calculations | Investigation of cation structures and rearrangements. | researchgate.net |
| DFT and MD Simulations | Study of regiochemical control in cycloaddition reactions. | researchgate.net |
Modeling of Reaction Pathways and Transition States for Bicyclo[3.2.0]heptan-6-ol Transformations
Computational modeling is a powerful asset for mapping the complex potential energy surfaces of reactions involving bicyclo[3.2.0]heptane derivatives. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate detailed reaction mechanisms, understand stereochemical outcomes, and predict reaction barriers. nih.govmdpi.com
For instance, DFT calculations have been instrumental in understanding the stereoselective synthesis of bicyclo[3.2.0]heptanes via [2+2] photocycloaddition. mdpi.com These studies have located the relevant transition states and calculated the Gibbs free energy profile, revealing that the reaction proceeds through a favorable cis-anti closure pathway. mdpi.com Similarly, the rearrangement of bicyclo[3.2.0]hepta-3,6-diene-2-ylidene to cycloheptatetraene was shown through DFT to have a low activation barrier of 5 kcal/mol, explaining its facile ring-opening. nih.gov
These theoretical models also shed light on more complex processes, such as the deamination of bicyclo[3.2.0]heptane-3-diazonium ions, which leads to rearranged 7-norbornanol products through a series of hydride and alkyl shifts. researchgate.net Computational studies on amine/metal co-catalyzed reactions have even uncovered off-cycle catalyst cooperativity that forms stable bicyclo[3.2.0]heptane species, which can limit product formation. diva-portal.org The fragmentation of bicyclo[3.2.0]heptan-6-ols to form substituted cyclopentanes is another transformation where computational insights can help rationalize the observed stereoselectivity. researchgate.net
Assessment of Strain Energy and Molecular Stability within the Bicyclo[3.2.0]heptane Core
The bicyclo[3.2.0]heptane framework, which fuses a cyclobutane (B1203170) and a cyclopentane (B165970) ring, possesses significant ring strain. This inherent strain is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain. wikipedia.orgpharmacy180.com The quantification of this strain energy is critical for understanding the molecule's stability and its propensity to undergo ring-opening or rearrangement reactions.
Computational methods provide a direct route to calculating this strain energy. The strain energy for the parent bicyclo[3.2.0]heptane has been calculated to be approximately 30.5–31.6 kcal/mol (128–132 kJ/mol) using various high levels of electronic structure theory. swarthmore.edu Another report cites a strain energy of ~138 kJ/mol, which makes the system susceptible to ring-opening in the presence of nucleophiles or under basic conditions. This high strain energy is a key thermodynamic factor that can be exploited to drive chemical transformations. researchgate.netnih.gov
Despite the strain, the bicyclic framework is conformationally rigid, which can enhance molecular stability in certain contexts. The endo conformation is known to be the most stable, lying significantly lower in energy than other conformers. stackexchange.com
Table 2: Calculated Strain Energies for Bicyclo[3.2.0]heptane
| Method | Strain Energy (kcal/mol) | Reference |
| W1BD | 30.5 | swarthmore.edu |
| G-4 | 31.1 | swarthmore.edu |
| CBS-APNO | 30.2 | swarthmore.edu |
| CBS-QB3 | 30.6 | swarthmore.edu |
| M062X/6-31+G(2df,p) | 31.6 | swarthmore.edu |
Prediction of Spectroscopic Parameters to Aid Structural Elucidation
Computational chemistry provides a powerful means to predict spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies, which serve as a valuable complement to experimental data for structural elucidation. nih.gov The ability to compare calculated spectra with experimental results can provide definitive confirmation of a proposed molecular structure. researchgate.netnih.gov
For example, quantum chemical calculations have been used to predict nuclear magnetic resonance (NMR) chemical shifts and coupling constants for derivatives of the bicyclo[3.2.0]heptane core, offering theoretical validation for the assignments made from experimental spectra. In the study of complex rearrangements, calculated IR frequencies and intensities for various C₇H₆ isomers, including bicyclo[3.2.0]hepta-1,3,6-triene, were computed to aid in their potential future identification. nih.gov Furthermore, ab initio calculations combined with comparisons between calculated and experimental IR spectra have been used to suggest the most probable structure for carbocation intermediates formed during the rearrangement of bicyclo[3.2.0]heptyl systems. researchgate.net This synergy between computational prediction and experimental measurement is a crucial aspect of modern structural chemistry.
Synthetic Applications of Bicyclo 3.2.0 Heptan 6 Ol As a Versatile Intermediate
Role in the Synthesis of Natural Products and Complex Molecules
The bicyclo[3.2.0]heptane core is a key building block for a range of biologically active natural products. Its rigid structure allows for precise control over stereochemistry during synthetic transformations, which is crucial for achieving the desired biological activity of the target molecules.
The bicyclo[3.2.0]heptane framework has been extensively utilized as a precursor in the synthesis of prostanoids, a class of lipid compounds with diverse physiological effects, and jasmonoids, a group of plant hormones. arkat-usa.org The strategic functionalization of the bicyclic system allows for the introduction of the characteristic side chains and oxygen-containing functional groups of these natural products.
A key strategy involves the Baeyer-Villiger oxidation of bicyclo[3.2.0]heptan-6-one derivatives. arkat-usa.orgrsc.org This reaction selectively expands the four-membered ring to form a lactone, which serves as a crucial intermediate. arkat-usa.org For instance, the lactone derived from spiro[bicyclo[3.2.0]heptane-2,2'- capes.gov.brresearchgate.netdioxolan]-6-one has been successfully converted into precursors for Prostaglandin (B15479496) E2 (PGE2), 11-deoxy PGE2, cis-jasmone, and methyl jasmonate. arkat-usa.org The regioselectivity of the Baeyer-Villiger oxidation is a critical factor, with the migration of the more substituted carbon atom leading to the desired lactone isomer for prostanoid and jasmonoid synthesis. arkat-usa.org
Furthermore, a bicyclo[3.2.0]hept-3-en-6-one approach has been developed to stereoselectively synthesize key prostaglandin intermediates, such as a Corey lactone derivative. nih.gov This method starts from the readily available monoprotected cis-2-butene-1,4-diol, highlighting the efficiency and practicality of using bicyclic precursors. nih.gov The versatility of bicyclo[3.2.0]heptane derivatives is further demonstrated by their use in synthesizing prostaglandin analogues with modified side chains. google.com
| Precursor | Target Molecule(s) | Key Transformation(s) |
| Spiro[bicyclo[3.2.0]heptane-2,2'- capes.gov.brresearchgate.netdioxolan]-6-one | Prostaglandin E2, 11-deoxy PGE2, cis-jasmone, Methyl jasmonate | Baeyer-Villiger oxidation |
| Bicyclo[3.2.0]hept-3-en-6-one derivative | Corey lactone derivative | Stereoselective synthesis from cis-2-butene-1,4-diol |
| Bicyclo[3.2.0]heptan-6-one | Prostaglandin F2α | Photochemical reaction, Wittig olefination |
This table summarizes the application of bicyclo[3.2.0]heptan-6-ol and its derivatives as precursors in the synthesis of prostanoids and jasmonoids.
The bicyclic framework of bicyclo[3.2.0]heptane derivatives is central to the synthesis of the insect pheromones grandisol (B1216609) and lineatin (B1675484). capes.gov.brorgsyn.org Grandisol is a component of the boll weevil pheromone, while lineatin is an aggregation pheromone of an ambrosia beetle.
One of the early and notable approaches to grandisol synthesis centered on the key intermediate 2,5-dimethylbicyclo[3.2.0]heptan-endo-2-ol. capes.gov.bracs.org This intermediate was initially prepared through intermolecular photocyclization and methylation or via an intramolecular copper(I)-catalyzed photobicyclization. capes.gov.br However, to improve practicality, a strategy focusing on bicyclo[3.2.0]hept-2-en-6-ones was developed, which avoids photochemical steps. capes.gov.bracs.org These ketones can be manipulated to produce not only grandisol but also lineatin and other related molecules. capes.gov.bracs.org
The synthesis of racemic grandisol and lineatin has been efficiently achieved using 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one as a pivotal intermediate. researchgate.netorgsyn.org This key intermediate is now readily accessible through the bicyclization of the corresponding 3-hydroxy-6-alkenoic acids. researchgate.netorgsyn.org The stereochemistry of the bicyclic ketone allows for a practical conversion to racemic grandisol. nih.gov
| Precursor | Target Molecule | Key Features of the Synthetic Approach |
| 2,5-Dimethylbicyclo[3.2.0]heptan-endo-2-ol | Grandisol | Early approach involving photocyclization. capes.gov.br |
| Bicyclo[3.2.0]hept-2-en-6-ones | Grandisol, Lineatin | More practical, non-photochemical route. capes.gov.bracs.org |
| 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one | Grandisol, Lineatin | Pivotal intermediate for efficient racemic synthesis. researchgate.netorgsyn.org |
This table highlights the role of bicyclo[3.2.0]heptane derivatives in the synthesis of the pheromones grandisol and lineatin.
The bicyclo[3.2.0]heptane skeleton also serves as a valuable starting point for the synthesis of sarkomycin (B75957), an antitumor antibiotic, and related compounds. arkat-usa.org The key to this application lies in the alternative regioselectivity of the ring expansion of the cyclobutanone (B123998) ring within the bicyclic system.
While the Baeyer-Villiger oxidation typically leads to lactones suitable for prostanoid synthesis, an alternative oxidative cleavage can provide access to the isomeric lactone required for sarkomycin synthesis. arkat-usa.org This complementary reactivity is achieved through the ozonolysis of the trimethylsilyl (B98337) enol ether derived from spiro[bicyclo[3.2.0]heptane-2,2'- capes.gov.brresearchgate.netdioxolan]-6-one. arkat-usa.org This isomeric lactone is then transformed into sarkomycin. arkat-usa.org
Furthermore, microbial Baeyer-Villiger oxidation of various substituted bicyclo[3.2.0]heptan-6-ones has been explored as a novel approach to sarkomycin A. For example, the microbial oxidation of cis-bicyclo[3.2.0]heptan-2,6-dione yielded cyclosarkomycin with high enantiomeric excess. This chemoenzymatic approach offers a promising route to chiral antibiotic scaffolds.
| Precursor | Target Molecule | Key Transformation(s) |
| Spiro[bicyclo[3.2.0]heptane-2,2'- capes.gov.brresearchgate.netdioxolan]-6-one | Sarkomycin | Ozonolysis of the corresponding trimethylsilyl enol ether to form an isomeric lactone. arkat-usa.org |
| cis-Bicyclo[3.2.0]heptan-2,6-dione | Cyclosarkomycin | Microbial Baeyer-Villiger oxidation. |
| (1β, 2α, 5β)-2-hydroxybicyclo[3.2.0]heptan-6-one | Sarkomycin A precursor | Microbial Baeyer-Villiger reaction followed by Swern oxidation. |
This table illustrates the application of bicyclo[3.2.0]heptane derivatives in the synthesis of sarkomycin and related antibiotic scaffolds.
Scaffold for the Construction of Complex Polycyclic Systems.arkat-usa.orgarkat-usa.orgcapes.gov.br
The strained bicyclo[3.2.0]heptane framework is an excellent starting point for the construction of more complex polycyclic systems. The inherent ring strain can be strategically released through various chemical transformations, leading to the formation of new rings and intricate molecular architectures.
Ring expansion reactions of bicyclo[3.2.0]heptane derivatives are a common strategy to access larger ring systems. For example, treatment of 6-(1-methylethylidene)-bicyclo[3.2.0]heptanes with HBr in polar solvents induces a ring expansion to yield bicyclo[3.3.0]octane derivatives. researchgate.net This transformation highlights how the four-membered ring can be selectively opened and rearranged to construct a new five-membered ring.
Furthermore, intramolecular photochemical [2+2] cycloadditions are a powerful method for constructing the bicyclo[3.2.0]heptene skeleton itself, which can then be used as a scaffold for further elaborations. arkat-usa.org The resulting bicyclic alkenes are valuable substrates for a variety of reactions, including ring-opening metathesis polymerization (ROMP) to create polymeric materials. arkat-usa.org The ability to control the stereochemistry of the bicyclic system during its formation is crucial for its application in building complex, well-defined polycyclic structures.
Development of Chiral Ligands and Catalysts for Asymmetric Synthesis.arkat-usa.orgcapes.gov.br
The rigid and stereochemically defined bicyclo[3.2.0]heptane skeleton makes it an attractive scaffold for the design of chiral ligands and catalysts for asymmetric synthesis. The fixed spatial arrangement of substituents on the bicyclic framework can create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in catalytic reactions.
Derivatives of bicyclo[3.2.0]heptane have been converted into chiral 1,3-diols, which are potential precursors for bidentate ligands. researchgate.net These diols, with their chiral and rigid backbone, are suitable for creating ligands that can coordinate to metal centers and induce chirality in the products of catalytic reactions.
A notable example is the synthesis of enantiopure 7-aminobicyclo[3.2.0]hept-2-en-6-ol, which has been investigated as a potential N,O-chelating ligand for enantioselective catalysis. arkat-usa.org This "bowl-shaped" cis-β-amino alcohol, derived from the bicyclo[3.2.0]heptane skeleton, can act as a chiral auxiliary or ligand. arkat-usa.org The synthesis of such ligands often involves a resolution step to obtain the enantiomerically pure compound, which is essential for its effectiveness in asymmetric catalysis. arkat-usa.org
Exploration of Novel Organic Transformations Utilizing the Bicyclic Core.arkat-usa.orgacs.org
The unique reactivity of the bicyclo[3.2.0]heptane core has spurred the exploration of novel organic transformations. The strain inherent in the fused ring system can be harnessed to drive reactions that would be difficult to achieve with more conventional acyclic or monocyclic substrates.
The photochemical behavior of bicyclo[3.2.0]heptanones is one such area of exploration. rsc.org Irradiation of these ketones can lead to unusual rearrangements and bond cleavages, providing access to novel molecular structures. For example, the irradiation of a bicyclo[3.2.0]heptan-6-one derivative in an aqueous solution was a key step in a total synthesis of prostaglandin F2α. rsc.org
Furthermore, the development of efficient methods for the synthesis of diastereomerically pure bicyclo[3.2.0]heptene derivatives, such as endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates, opens up new avenues for their use in organic synthesis. arkat-usa.org These compounds, with their well-defined stereochemistry, can serve as starting materials for a range of transformations, allowing for the synthesis of a variety of complex molecules with high stereocontrol. The ability to selectively functionalize different positions on the bicyclic core enables a wide range of synthetic possibilities.
Emerging Research Areas and Future Outlook
Development of More Efficient and Sustainable Synthetic Routes to Bicyclo[3.2.0]heptan-6-ol
The synthesis of this compound and its precursors is continually evolving, with a strong emphasis on improving efficiency and environmental sustainability. Traditional methods are being supplanted by innovative catalytic and biocatalytic approaches.
A primary route to this compound involves the reduction of the corresponding ketone, Bicyclo[3.2.0]heptan-6-one. An efficient synthesis of a related precursor, endo-bicyclo[3.2.0]hept-6-en-3-ol, has been achieved through the selective reduction of the corresponding ketone with lithium aluminum hydride, which provides the endo diastereomer almost exclusively. arkat-usa.org This high selectivity is crucial for applications requiring diastereomerically pure compounds. arkat-usa.org
Photochemical [2+2] cycloadditions represent another key strategy. arkat-usa.org Copper(I)-catalyzed photobicyclization of dienol substrates, such as 3,6-dimethylhepta-1,6-dien-3-ol, can produce the bicyclo[3.2.0]heptane skeleton with high stereoselectivity and yield. acs.orgacs.org This method avoids harsh reagents and can be highly efficient, with one process reporting a 95% yield after 12 hours of UV irradiation. acs.org
Biocatalysis offers a green alternative for producing these structures. The Baeyer-Villiger oxidation of various substituted bicyclo[3.2.0]heptan-6-ones using microorganisms like Acinetobacter calcoaceticus can yield regioisomeric lactones with high enantiomeric excess (up to >99% e.e.). nih.gov These lactones are versatile intermediates that can be further transformed. Similarly, chemoenzymatic methods, including the use of hydroxysteroid dehydrogenases (HSDH), have been employed for the kinetic resolution of racemic bicyclic ketones and alcohols, providing access to enantiomerically pure materials. nih.govmdpi.com
Recent developments in catalysis for related bicyclic systems, which could be adapted for this compound synthesis, include the use of dirhodium(II) and gold catalysts for constructing the bicyclic framework with high efficiency. smolecule.com
| Method | Key Features | Precursor/Target | Reference |
| Selective Reduction | High diastereoselectivity using LiAlH4. | endo-Bicyclo[3.2.0]hept-6-en-3-ol | arkat-usa.org |
| Photochemical Cycloaddition | Copper(I)-catalyzed; high yield (95%). | cis-2,5-Dimethylbicyclo[3.2.0]heptane-endo-2-ol | acs.org |
| Microbial Baeyer-Villiger | High enantioselectivity (>99% e.e.). | Bicyclic lactones from bicyclo[3.2.0]heptan-6-ones | nih.gov |
| Chemoenzymatic Resolution | Produces enantiomerically pure alcohols/ketones. | (1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol | nih.gov |
Integration with Flow Chemistry and Automation in the Synthesis of Bicyclic Scaffolds
The integration of flow chemistry and automation is revolutionizing the synthesis of complex molecules, including bicyclic scaffolds like bicyclo[3.2.0]heptane. beilstein-journals.org These technologies offer enhanced control over reaction parameters, improved safety, and potential for high-throughput synthesis and scalability. beilstein-journals.orgucla.edu
Flow chemistry has been successfully applied to reactions pertinent to the synthesis of bicyclo[3.2.0]heptane precursors. For instance, microreactor systems can significantly reduce reaction times for dichloroketene (B1203229) cycloadditions from hours to minutes while maintaining high yields (>70%). The combination of continuous photochemical and thermal flow reactions has enabled the integration of multi-step sequences into a single, rapid process. scispace.com A three-step reaction to produce bicyclic lactones, which took over 24 hours in a batch process, was completed in under 10 minutes using an integrated flow system, demonstrating a productivity equivalent of over 1 kg per day with lab-scale equipment. scispace.com
Automation is another key driver of efficiency. Automated solution-phase synthesis, assisted by techniques like fluorous-tag purification, has been used to create complex oligomers and could be adapted for the library synthesis of bicyclic compounds. acs.org Automated flash chromatography systems are also becoming standard for the purification of these molecules. plos.org Such automated platforms facilitate high-throughput synthesis and the creation of compound libraries for screening and drug discovery. ucla.edubham.ac.uknih.gov
Advanced Characterization Techniques for In-depth Mechanistic Elucidation
A deep understanding of reaction mechanisms and molecular structure is essential for developing new synthetic methods. Advanced characterization techniques are providing researchers with unprecedented levels of detail for bicyclic systems.
High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to confirm the structures of newly synthesized bicyclo[3.2.0]heptane derivatives. arkat-usa.orgnih.gov For determining the precise three-dimensional arrangement of atoms, X-ray crystallography is the definitive method. It was used, for example, to unambiguously confirm the endo-configuration of endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates, which is crucial for understanding stereochemical outcomes. arkat-usa.org
Spectroscopic methods are also employed to study reaction dynamics. Time-resolved UV and IR spectroscopy have been used to gain a deeper understanding of the reaction mechanisms in combined photochemical and thermal flow reactions that produce bicyclic lactones. scispace.com Furthermore, mechanistic studies involving the analysis of diastereomeric intermediates have been used to explain divergent reaction pathways in the synthesis of different bicyclic systems. nih.gov
Theoretical Predictions Guiding Experimental Design and Discovery
Computational chemistry has become an indispensable tool in modern organic synthesis, allowing researchers to predict reaction outcomes, rationalize stereoselectivity, and design new catalysts and substrates. rsc.org
Density Functional Theory (DFT) calculations are widely used to investigate reaction mechanisms and stereoselectivity in the synthesis of bicyclo[3.2.0]heptanes. nih.govmdpi.com In one study on the organophotoredox-catalyzed [2+2] photocycloaddition to form bicyclo[3.2.0]heptanes, DFT calculations provided crucial mechanistic insights that helped to assess the absolute configuration of the chiral products. mdpi.com The strong alignment between theoretical predictions and experimental results validated the proposed reaction pathway. mdpi.com
Computational studies have also been used to prospectively investigate novel organocatalyst scaffolds for their potential to induce stereoselective reactions. rsc.org By modeling a Diels-Alder reaction, researchers found that placing small substituents with strong electronic effects (like a CF3 group) on a bicyclic scaffold was more effective at controlling stereochemistry than using sterically bulky groups. rsc.org
Molecular mechanics (MM2) calculations have been used to study the conformational dynamics of the bicyclo[3.2.0]heptan-6-one ring system. These calculations revealed that the endo (boat) conformation is overwhelmingly dominant at room temperature, a preference driven by the reduction of Pitzer strain. This type of theoretical insight is vital for predicting the behavior and reactivity of these unique bicyclic structures.
Q & A
Q. How does the bicyclo[3.2.0]heptane scaffold compare to other bicyclic systems (e.g., bicyclo[2.2.1]heptane) in drug design applications?
- Methodology : The fused cyclopropane in bicyclo[3.2.0]heptane increases ring strain, enhancing reactivity in click chemistry (e.g., strain-promoted azide-alkyne cycloadditions). However, bicyclo[2.2.1]heptane derivatives exhibit superior metabolic stability due to reduced enzymatic recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
